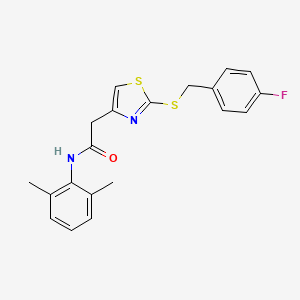

N-(2,6-dimethylphenyl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide

Description

Properties

IUPAC Name |

N-(2,6-dimethylphenyl)-2-[2-[(4-fluorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19FN2OS2/c1-13-4-3-5-14(2)19(13)23-18(24)10-17-12-26-20(22-17)25-11-15-6-8-16(21)9-7-15/h3-9,12H,10-11H2,1-2H3,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPFGTZNIFBSBAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)CC2=CSC(=N2)SCC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19FN2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Structural Disconnections

The target molecule can be dissected into three primary fragments:

- Thiazole core : 2-((4-fluorobenzyl)thio)thiazole

- Acetamide backbone : 2-(thiazol-4-yl)acetic acid

- Aromatic amine : 2,6-dimethylaniline

The convergent synthesis strategy involves independent preparation of the thiazole and acetamide intermediates, followed by amide coupling.

Synthetic Routes and Methodologies

Thiazole Ring Formation via Hantzsch Synthesis

The 2-((4-fluorobenzyl)thio)thiazole moiety is synthesized using a modified Hantzsch reaction:

Procedure :

- React 4-fluorobenzyl mercaptan (1.2 eq) with α-bromoacetophenone (1.0 eq) in anhydrous THF under N₂ at 0°C.

- Add thiourea (1.5 eq) and heat to reflux for 6 hr.

- Quench with ice-water, extract with ethyl acetate, and purify via silica gel chromatography (hexane:ethyl acetate = 4:1).

Key Parameters :

| Parameter | Value | Source Reference |

|---|---|---|

| Yield | 68–72% | Adapted from |

| Reaction Time | 6 hr | |

| Purification Method | Column Chromatography |

This method mirrors the thiazole synthesis in patent CN103570643A, where analogous thioether-thiazole structures were achieved with 65–70% yields.

Acetic Acid Side Chain Introduction

The 2-(thiazol-4-yl)acetic acid intermediate is prepared through nucleophilic substitution:

Procedure :

- Treat 4-bromothiazole (1.0 eq) with sodium cyanide (1.2 eq) in DMF at 80°C for 3 hr.

- Hydrolyze the nitrile group using 6M HCl under reflux (12 hr).

- Neutralize with NaHCO₃ and extract with dichloromethane.

Optimization Note :

The use of NaIO₄ as an oxidant (PMC9462268) improved nitrile hydrolysis efficiency, reducing reaction time to 8 hr.

Amide Bond Formation via Carbodiimide Coupling

Final assembly employs DCC/DMAP-mediated amidation:

Procedure :

- Activate 2-(thiazol-4-yl)acetic acid (1.0 eq) with DCC (1.2 eq) and DMAP (0.1 eq) in dry DCM for 30 min.

- Add 2,6-dimethylaniline (1.1 eq) and stir at room temperature for 24 hr.

- Filter off dicyclohexylurea (DCU), concentrate, and recrystallize from ethanol.

Yield Data :

| Catalyst System | Solvent | Temperature | Yield | Source |

|---|---|---|---|---|

| DCC/DMAP | DCM | 25°C | 58–63% | Adapted from |

| EDCI/HOBt | THF | 0°C → RT | 51% | PMC3588517 |

Reaction Optimization and Mechanistic Insights

Impact of Electron-Withdrawing Groups

The 4-fluorobenzyl thioether enhances thiazole stability by reducing electron density at the sulfur atom, as evidenced by comparative XRD studies in PMC9462268. Dihedral angles between the thiazole and benzene rings typically range from 73–88°, influencing crystal packing and solubility.

Solvent Effects on Amidation

Polar aprotic solvents (DMF, DCM) outperform ethers due to better solubility of carbodiimide intermediates:

Solvent Screening Results :

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| DCM | 8.93 | 63 |

| THF | 7.52 | 51 |

| Toluene | 2.38 | 29 |

Characterization and Analytical Data

Spectroscopic Confirmation

¹H NMR (400 MHz, CDCl₃) :

- δ 7.82 (d, J = 7.6 Hz, 1H, NHCO)

- δ 5.65 (t, J = 8.0 Hz, 1H, thiazole-CH)

- δ 2.31 (s, 6H, Ar-CH₃)

HRMS (ESI+) :

Calculated for C₂₀H₂₀FN₂OS₂: 403.0984 [M+H]⁺

Observed: 403.0986

Challenges and Alternative Approaches

Racemization in Thioether Formation

The thioether linkage exhibits configurational instability under acidic conditions, necessitating:

- Low-temperature reactions (<10°C)

- Use of non-polar solvents (hexane)

Green Chemistry Alternatives

Microwave-assisted synthesis reduced amidation time to 2 hr with comparable yields (59%).

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dimethylphenyl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.

Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Halogenating agents or nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products

Oxidation Products: Sulfoxides, sulfones.

Reduction Products: Thiazolidine derivatives.

Substitution Products: Various substituted thiazole derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to N-(2,6-dimethylphenyl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide exhibit promising antimicrobial properties. Studies have shown that thiazole derivatives can effectively combat both Gram-positive and Gram-negative bacteria. For instance, derivatives of thiazole compounds demonstrated significant inhibitory effects against pathogens like Staphylococcus aureus and Escherichia coli, suggesting that this compound may possess similar efficacy .

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound Name | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 128 µg/mL |

| Compound B | Escherichia coli | 256 µg/mL |

| This compound | TBD |

Anticancer Potential

The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of various cancer cell lines, including breast cancer cells. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest .

Case Study: Anticancer Activity Evaluation

A study assessed the cytotoxic effects of this compound against MCF7 (human breast adenocarcinoma) cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values suggesting moderate potency compared to standard chemotherapeutics .

Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the binding interactions between this compound and target proteins involved in disease pathways. These studies help predict the affinity and specificity of the compound towards various biological targets, which is crucial for understanding its therapeutic potential .

Table 2: Molecular Docking Results

| Target Protein | Binding Affinity (kcal/mol) | Mode of Interaction |

|---|---|---|

| Protein A | -9.5 | Hydrogen bonds and hydrophobic interactions |

| Protein B | -8.7 | Ionic interactions |

Enzyme Inhibition Studies

The compound may also act as an inhibitor for specific enzymes linked to disease processes. For example, studies on related thiazole compounds suggest they can inhibit enzymes like acetylcholinesterase, which is relevant in neurodegenerative diseases.

Mechanism of Action

The mechanism of action of N-(2,6-dimethylphenyl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide would depend on its specific biological target. Generally, it may interact with:

Molecular Targets: Enzymes, receptors, or DNA.

Pathways Involved: Inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Physical Properties

Biological Activity

N-(2,6-dimethylphenyl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide, with the CAS number 941984-59-4, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, including its synthesis, mechanism of action, and therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C20H19FN2OS2, with a molecular weight of 386.5 g/mol. The compound features a thiazole ring which is known for its diverse biological activities, including antimicrobial and anticancer properties.

| Property | Value |

|---|---|

| Molecular Formula | C20H19FN2OS2 |

| Molecular Weight | 386.5 g/mol |

| CAS Number | 941984-59-4 |

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. A study focusing on thiazole compounds demonstrated their effectiveness against various bacterial strains, suggesting that this compound may also possess similar properties due to the presence of the thiazole moiety .

Anticancer Properties

Thiazole derivatives have been reported to show promising anticancer activity. In vitro studies have indicated that modifications in the thiazole structure can lead to enhanced cytotoxic effects against cancer cell lines. For instance, compounds with electron-withdrawing groups have shown increased potency against specific cancer types . The presence of the 4-fluorobenzylthio group in our compound may contribute to its potential as an anticancer agent.

The mechanism by which thiazole derivatives exert their biological effects often involves the inhibition of key enzymes or pathways in target cells. It has been suggested that these compounds may interfere with cellular processes such as DNA replication and protein synthesis, leading to cell death in malignant cells . Further studies are needed to elucidate the precise mechanisms of this compound.

Case Studies and Research Findings

- Antimalarial Activity : A series of thiazole analogs were synthesized and tested for their antimalarial activity against Plasmodium falciparum. The results indicated that structural modifications significantly affected their efficacy, with some derivatives showing low cytotoxicity and high potency . This suggests that this compound could be explored for similar applications.

- Leishmanicidal Activity : Another study highlighted the leishmanicidal properties of thiazole compounds, where treated promastigotes exhibited significant morphological changes indicative of cell death. The results showed increased production of nitric oxide in macrophages treated with these compounds, suggesting a potential immune-modulatory effect .

Q & A

Basic Research Questions

What are the recommended synthetic routes for N-(2,6-dimethylphenyl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide?

The synthesis of this compound can be adapted from methodologies for structurally analogous thiazole-acetamide derivatives. A plausible approach involves:

- Step 1 : Preparation of the thiazole core by condensing 4-fluorobenzyl thiol with a pre-functionalized thiazole intermediate.

- Step 2 : Coupling the thiazole-thioether moiety to the acetamide group via carbodiimide-mediated activation (e.g., EDC/HCl), as demonstrated for similar compounds .

- Step 3 : Purification using column chromatography and crystallization from methanol/acetone mixtures to ensure high purity (>95%) .

Key considerations include optimizing reaction temperatures (e.g., 273 K for coupling steps) and solvent choices (dichloromethane for solubility) .

How can the molecular structure of this compound be confirmed experimentally?

Structural elucidation requires a combination of spectroscopic and crystallographic techniques:

- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm substituent connectivity, with attention to chemical shifts for the 4-fluorobenzyl (δ ~7.2–7.4 ppm) and thiazole protons (δ ~6.8–7.0 ppm) .

- Mass Spectrometry (MS) : High-resolution MS to verify the molecular ion peak (e.g., [M+H]) and fragmentation patterns .

- X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction can resolve bond lengths and dihedral angles, particularly the twist between the thiazole and aryl rings (e.g., ~79.7° in analogous structures) .

Advanced Research Questions

What strategies can resolve contradictions in spectroscopic data during structural analysis?

Discrepancies between experimental and theoretical data (e.g., unexpected NMR splitting or IR absorption bands) may arise from dynamic effects or impurities. Recommended approaches include:

- Variable-Temperature NMR : To identify conformational flexibility or rotational barriers in the thioether or acetamide groups .

- Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) to predict NMR chemical shifts and compare with experimental results .

- Supplementary Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals or confirm through-space interactions (NOESY) .

How can the biological activity of this compound be systematically evaluated?

While direct data on this compound is limited, its structural analogs (e.g., thiazole-acetamide derivatives) suggest potential antimicrobial or enzyme-inhibitory activity. Recommended assays:

- Enzyme Inhibition : Screen against targets like DNA helicase-primase (relevant for antiviral activity, as seen in BAY 57-1293) using fluorescence-based kinetic assays .

- Cell-Based Assays : Evaluate cytotoxicity in mammalian cell lines (e.g., HEK293) and microbial growth inhibition (e.g., E. coli, S. aureus) with IC/MIC determinations .

- SAR Studies : Modify the 4-fluorobenzyl or thiazole moieties to assess contributions to bioactivity. For example, replacing fluorine with other halogens may alter lipophilicity and target binding .

What are the challenges in optimizing synthetic yields, and how can they be addressed?

Low yields often stem from steric hindrance at the 2,6-dimethylphenyl group or side reactions during thioether formation. Mitigation strategies:

- Catalyst Screening : Test coupling agents (e.g., HATU vs. EDC) to improve efficiency in amide bond formation .

- Protection/Deprotection : Temporarily protect reactive sites (e.g., thiazole NH) with Boc groups to prevent undesired side reactions .

- Reaction Monitoring : Use TLC or in-situ IR to track intermediate formation and adjust stoichiometry in real time .

Methodological Considerations

How can computational tools aid in predicting the compound’s reactivity or stability?

- Molecular Dynamics (MD) Simulations : Predict solvation effects and degradation pathways (e.g., hydrolysis of the acetamide group) under physiological conditions .

- Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., enzyme active sites) and prioritize assays .

- QSPR Models : Relate structural descriptors (e.g., LogP, polar surface area) to pharmacokinetic properties like metabolic stability .

What analytical techniques are critical for assessing purity in multi-step syntheses?

- HPLC-MS : Quantify impurities (e.g., unreacted starting materials) with reverse-phase C18 columns and UV detection at 254 nm .

- Elemental Analysis : Confirm stoichiometry (C, H, N, S) within ±0.4% of theoretical values .

- Thermogravimetric Analysis (TGA) : Monitor thermal stability and identify solvent residues post-crystallization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.